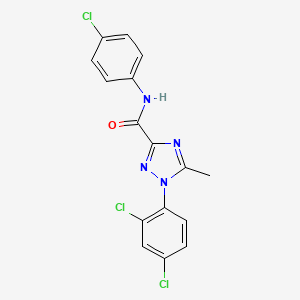

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGXFUGWMPXGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 381.64 g/mol. The compound features three chlorine atoms and a triazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to inhibit mitochondrial function. Research indicates that triazole derivatives can affect complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased apoptosis in cancer cells. The presence of the 1H-triazole moiety is crucial for this inhibition, as it has been shown to interact with mitochondrial targets effectively .

Anticancer Activity

Numerous studies have explored the anticancer properties of triazole derivatives:

- In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at 6.2 μM against colon carcinoma HCT-116 cells . This suggests that the compound effectively induces cell death in cancerous cells.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine in the phenyl rings enhances the cytotoxic potential of triazole derivatives. Modifications to the triazole ring and substitution patterns on phenyl groups have been shown to impact activity significantly .

Study 1: Mitochondrial Dysfunction and Apoptosis

A study highlighted that compounds with a similar triazole structure inhibited ATP production in A549 lung cancer cells by targeting mitochondrial complex I. This inhibition correlated with increased apoptosis rates, indicating that mitochondrial dysfunction is a common pathway through which these compounds exert their anticancer effects .

Study 2: Comparative Analysis with Other Anticancer Agents

In comparative studies against established anticancer drugs like doxorubicin, N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide showed comparable or superior efficacy in certain cancer cell lines. The SAR analysis indicated that modifications leading to increased lipophilicity improved cellular uptake and subsequent cytotoxic effects .

Summary Table of Biological Activity

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 6.2 | Inhibition of mitochondrial complex I |

| Cytotoxicity | A549 | Not specified | Induction of apoptosis via ATP depletion |

| Comparison with Doxorubicin | Various | Comparable | Enhanced cellular uptake |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cannabinoid Receptor 1 (CB1) Antagonists: Pyrazole-Carboxamide Derivatives

The target compound shares structural homology with pyrazole-based CB1 antagonists, notably SR141716A (rimonabant), AM251, and AM281:

Key Observations :

- Substituent Effects :

- The 2,4-dichlorophenyl group at position 1 is conserved across CB1 antagonists, critical for hydrophobic receptor binding .

- The 4-chlorophenyl carboxamide in the target compound differs from SR141716A’s piperidinyl group, which may reduce CB1 affinity but improve peripheral selectivity .

- Halogen variations (e.g., iodine in AM251/AM281) increase molecular weight and lipophilicity, impacting blood-brain barrier penetration .

Triazole-Carboxamide Derivatives with Varied Substituents

and describe triazole-carboxamides with divergent substituents, highlighting the impact of structural modifications:

Key Observations :

- Electron-Withdrawing Groups: Chlorine substituents (e.g., 3b, target compound) increase melting points and crystallinity compared to non-halogenated analogs (3a) .

- Carboxamide Diversity: The target compound’s 4-chlorophenyl carboxamide contrasts with cyano-pyrazole carboxamides in , which may influence solubility and metabolic stability .

Triazole Derivatives with Alternative Cores

and highlight triazole-carboxamides with distinct substitution patterns:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.